molecular formula C38H67NO9 B1251180 1-O-(alpha-D-galactopyranosyl)-N-(8-phenyloctanoyl)phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-(8-phenyloctanoyl)phytosphingosine

Cat. No. B1251180
M. Wt: 681.9 g/mol
InChI Key: YEKLGTQAMSELFI-ZORUMLJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-(8-phenyloctanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 8-phenyloctanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Immunomodulatory Activities

1-O-(alpha-D-galactopyranosyl)-N-(8-phenyloctanoyl)phytosphingosine and related compounds have been a subject of extensive study due to their potential immunostimulatory activities. A notable application is in the total synthesis of alpha-galactosyl cerebroside, a compound shown to have immunostimulatory activity. The synthesis process involves a highly convergent approach starting from galactose and involves regio- and stereoselective O-galactosylation, indicating the compound's relevance in the synthesis of complex biological molecules (Figueroa‐Pérez & Schmidt, 2000).

Glycosylation and Sphingosine Analog Synthesis

The compound's derivatives are used in synthesizing various glycolipids, including α-galactosyl, fucosyl, and glucosyl ceramides. These synthesized compounds have been studied for their activities on mouse splenocytes, including the proliferation of these cells and the expression of cytokines such as IFN-γ and IL-4. The process involves efficient synthesis of phytosphingosine and its analogs, highlighting the compound's significance in creating biological molecules with potential immunological applications (Fan et al., 2005).

Modulation of Cytokine Release

Certain analogues of 1-O-(alpha-D-galactopyranosyl)-N-(8-phenyloctanoyl)phytosphingosine, particularly those in the class of α-Galactosyl ceramide (α-GalCer), have been found to induce CD1d-mediated Th1-biased natural killer T (NKT) cell responses. The importance of these findings lies in the ability of these compounds to skew the cytokine release profile, which has implications for the treatment of various diseases, including those related to immune response and inflammation (Trappeniers et al., 2008).

Application in Skin Barrier Enhancement

In the realm of dermatological research, phytosphingosine, a key component of this compound, has been found to enhance the moisture level in the human skin barrier. This is achieved through the stimulation of filaggrin biosynthesis and degradation, leading to the formation of Natural Moisturizing Factors (NMF). The study highlights the compound's utility in skin moisturization and its potential role in the treatment of skin-related conditions (Choi et al., 2017).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-(8-phenyloctanoyl)phytosphingosine

Molecular Formula

C38H67NO9

Molecular Weight

681.9 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-8-phenyloctanamide

InChI

InChI=1S/C38H67NO9/c1-2-3-4-5-6-7-8-9-10-11-14-20-25-31(41)34(43)30(28-47-38-37(46)36(45)35(44)32(27-40)48-38)39-33(42)26-21-15-12-13-17-22-29-23-18-16-19-24-29/h16,18-19,23-24,30-32,34-38,40-41,43-46H,2-15,17,20-22,25-28H2,1H3,(H,39,42)/t30-,31+,32+,34-,35-,36-,37+,38-/m0/s1

InChI Key

YEKLGTQAMSELFI-ZORUMLJWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=CC=C2)O)O

Origin of Product

United States

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